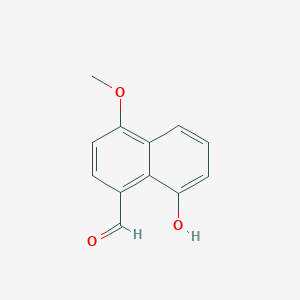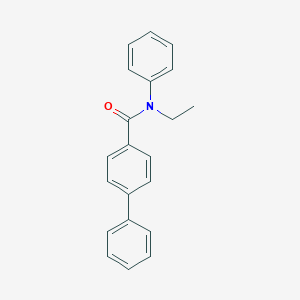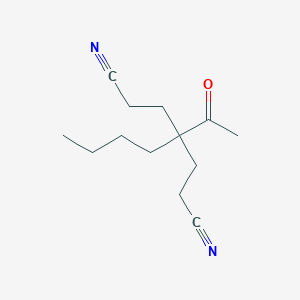![molecular formula C10H10N4O2S B274500 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274500.png)
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid, also known as EtSTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth in animal models and decrease the severity of inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid in lab experiments is its versatility. The compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are numerous future directions for the study of 4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid. One area of interest is the development of new synthetic routes for the compound that are more efficient and cost-effective. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the use of this compound as a building block for the synthesis of advanced materials, such as MOFs and COFs, is an area of growing interest that warrants further investigation.
Conclusion:
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to identify new applications for its use.
Méthodes De Synthèse
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid can be synthesized through a multistep reaction involving the reaction of 4-bromo-2-nitrobenzoic acid with ethanethiol, followed by reduction of the nitro group, and finally the substitution of the bromine with azide ion. The resulting compound is then treated with sodium ethoxide to yield this compound.
Applications De Recherche Scientifique
4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid has been found to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In materials science, this compound has been used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C10H10N4O2S |
|---|---|
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
4-(5-ethylsulfanyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H10N4O2S/c1-2-17-10-11-12-13-14(10)8-5-3-7(4-6-8)9(15)16/h3-6H,2H2,1H3,(H,15,16) |
Clé InChI |
GHMVOWJRSXSLGE-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)


![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)





